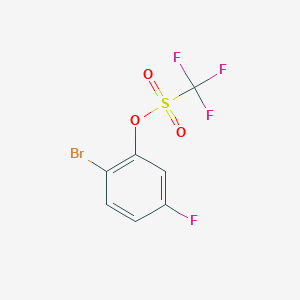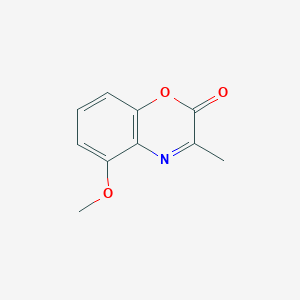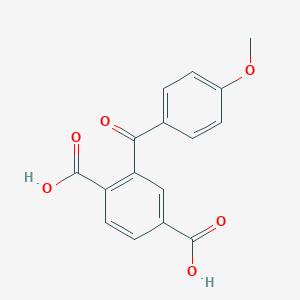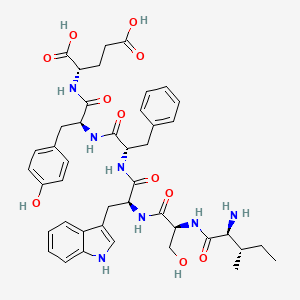
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester is a chemical compound with the molecular formula C7H3BrF4O3S It is known for its unique structural properties, which include a trifluoromethanesulfonate group attached to a 2-bromo-5-fluorophenyl ester
Métodos De Preparación
The synthesis of methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester typically involves the reaction of 2-bromo-5-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride produced during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction pathway chosen.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The bromine and fluorine atoms also contribute to its reactivity, allowing for selective transformations in complex synthetic pathways .
Comparación Con Compuestos Similares
Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester can be compared with similar compounds such as:
- Methanesulfonic acid, trifluoro-, 2-bromo-4-fluorophenyl ester
- Methanesulfonic acid, trifluoro-, 2-bromo-3-fluorophenyl ester
- Methanesulfonic acid, trifluoro-, 2-bromo-6-fluorophenyl ester
These compounds share similar structural features but differ in the position of the fluorine atom on the phenyl ring. This positional difference can lead to variations in reactivity and selectivity in chemical reactions, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
828267-50-1 |
|---|---|
Fórmula molecular |
C7H3BrF4O3S |
Peso molecular |
323.06 g/mol |
Nombre IUPAC |
(2-bromo-5-fluorophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3BrF4O3S/c8-5-2-1-4(9)3-6(5)15-16(13,14)7(10,11)12/h1-3H |
Clave InChI |
FOXUFBCQOMQLMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)




![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)

![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)

![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)


![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
